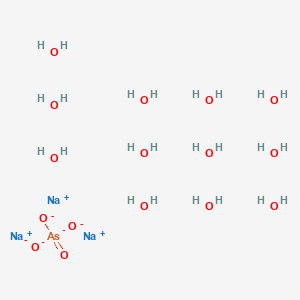

Sodium arsenate dodecahydrate

Description

Properties

CAS No. |

13510-46-8 |

|---|---|

Molecular Formula |

AsH24Na3O16 |

Molecular Weight |

424.067 |

IUPAC Name |

trisodium;arsorate;dodecahydrate |

InChI |

InChI=1S/AsH3O4.3Na.12H2O/c2-1(3,4)5;;;;;;;;;;;;;;;/h(H3,2,3,4,5);;;;12*1H2/q;3*+1;;;;;;;;;;;;/p-3 |

InChI Key |

UVNGJDIGNLIVPE-UHFFFAOYSA-K |

SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.[O-][As](=O)([O-])[O-].[Na+].[Na+].[Na+] |

Synonyms |

SODIUMARSENATEDODECAHYDRATE |

Origin of Product |

United States |

Properties of Hydrated and Sodium Containing Crystals:the Application of Dft to Other Sodium Based Compounds and Hydrated Crystals Offers a Template for What to Expect for Sodium Arsenate Dodecahydrate. Dft is Widely Used to Calculate Structural Stability, Sodium Insertion Voltages, Ion Diffusion Paths, and Electronic Structures in Materials for Sodium Ion Batteries.mdpi.comfor Other Dodecahydrate Compounds, Such As Triphosphate of Cobalt and Sodium Cona₃p₃o₁₀·12h₂o , Dft Calculations Have Been Used Alongside Experimental Techniques to Assign Vibrational Modes Infrared and Raman Spectra and Determine Molecular Geometry.researchgate.netresearchgate.netsimilar Computational Studies on Hydrated Oxoanions Like Molybdate Moo₄²⁻ and Tungstate Wo₄²⁻ Have Modeled Hexahydrate and Dodecahydrate Species to Accurately Reproduce Experimentally Observed Bond Distances and Vibrational Frequencies.mdpi.comthese Studies Confirm That a Significant Number of Water Molecules in the Model is Crucial for Accurate Predictions.mdpi.com

The table below summarizes the types of DFT methodologies and findings from related systems, which would be applicable to the study of sodium arsenate dodecahydrate.

| System/Process Studied | DFT Functional/Method | Basis Set | Key Properties Investigated | Reference |

| Arsenate (AsO₄³⁻) adsorption on alumina | PBE-GGA (DMol³) | Double-numeric-plus polarization (DNP) | Adsorption energy, optimized geometries, bond angles (Osurf–As–Osurf), Projected Density of States (PDOS) | mdpi.com |

| Oxidation of Sodium Arsenite to Sodium Arsenate | M06-2X | 6-31G(d,p), 6-311G(d,p) | Reaction mechanisms, energies of intermediates and transition states | researchgate.net |

| Barium Dihydrogenomonophosphate (Ba(H₂PO₄)₂) | B3LYP | LanL2DZ | Optimal molecular geometry, harmonic vibrational frequencies, HOMO-LUMO energy gap | researchgate.net |

| Hydrated Molybdate (B1676688) (MoO₄²⁻·12H₂O) | MP2, HF | 6-31+G* | Mo-O and Mo···O distances, vibrational frequencies as a function of hydration number | mdpi.com |

Environmental Dynamics and Remediation Mechanisms

Geochemical Cycling and Speciation in Natural Systems

The environmental fate of arsenate is governed by complex geochemical processes, including its transformation into different chemical forms (speciation) and its interaction with minerals in soil and water.

pH-Dependent Speciation and Transformation of Arsenate Ions in Aqueous Environments

The speciation of arsenic in water is heavily influenced by pH and redox potential (Eh). mdpi.com In oxygen-rich surface waters, the pentavalent form, arsenate (As(V)), is predominant. nih.gov Conversely, in anaerobic environments like groundwater, the trivalent form, arsenite (As(III)), is more common. nih.gov The transition between these species is a critical aspect of arsenic's mobility and toxicity.

Arsenate exists as a series of oxyanions in water, and their prevalence is dictated by the pH of the environment. mdpi.comiaea.org The fully protonated form, H₃AsO₄, is present in highly acidic conditions. As the pH increases, it deprotonates to form H₂AsO₄⁻, HAsO₄²⁻, and finally AsO₄³⁻ in strongly alkaline solutions. mdpi.comiaea.org The ionic form of arsenate generally dominates at a pH greater than 3. iaea.org This pH-dependent speciation is a key factor in the effectiveness of various remediation technologies, as the charge of the arsenate ion influences its interaction with sorbent materials. iaea.org For instance, the anionic forms of arsenate are electrostatically attracted to positively charged surfaces of minerals like ferrihydrite, goethite, and hematite. iaea.org

Surface Complexation Modeling of Arsenate Interactions with Hydrous Metal Oxides

Hydrous metal oxides, particularly those of iron, aluminum, and manganese, play a crucial role in controlling the concentration of arsenate in natural waters through adsorption. nih.govmecon.gob.ar Surface complexation models (SCMs) are powerful tools used to describe and predict the adsorption of arsenate onto these mineral surfaces. iwaponline.comscielo.org.mx These models consider the chemical reactions occurring at the mineral-water interface, including the formation of surface complexes.

SCMs have been successfully applied to predict arsenate removal by ferric hydroxides. iwaponline.com The models account for the formation of inner-sphere and outer-sphere complexes. researchgate.netacs.org Inner-sphere complexes involve a direct chemical bond between the arsenate ion and the metal oxide surface, often through ligand exchange with surface hydroxyl groups. researchgate.netresearchgate.net Outer-sphere complexes are formed through electrostatic interactions without direct bonding. researchgate.net

Research has shown that arsenate can form various surface complexes, including monodentate and bidentate complexes, where the arsenate ion binds to one or two surface sites, respectively. diva-portal.orgosti.gov The specific type of complex formed depends on factors such as pH and the specific mineralogy of the hydrous metal oxide. researchgate.net For example, on goethite, arsenate is thought to form inner-sphere bidentate surface complexes. researchgate.net The development and application of SCMs are essential for understanding the fundamental mechanisms of arsenate adsorption and for optimizing remediation strategies. acs.orgresearchgate.net

Adsorption and Sorption Technologies for Aqueous Arsenate Removal

The strong affinity of arsenate for various solid materials has led to the development of numerous adsorption and sorption technologies for its removal from contaminated water.

Mechanistic Studies of Arsenate Adsorption onto Novel Sorbents

A wide array of novel sorbents are being investigated for their potential to remove arsenate from water, with a focus on understanding the underlying adsorption mechanisms. These materials include modified natural materials, industrial by-products, and engineered nanomaterials.

Mechanistic studies often employ a combination of batch adsorption experiments and advanced analytical techniques. The primary mechanisms involved in arsenate adsorption include:

Electrostatic Attraction: This occurs when the negatively charged arsenate ions are attracted to a positively charged adsorbent surface. researchgate.net

Ligand Exchange/Inner-Sphere Complexation: This is a key mechanism where arsenate ions displace hydroxyl groups on the surface of metal oxides to form strong, direct bonds. researchgate.netnih.govfrontiersin.org

Hydrogen Bonding: This can also contribute to the adsorption process, particularly with functional groups present on the adsorbent surface. researchgate.net

For example, studies on iron-rich biochars have shown that arsenate removal involves a combination of electrostatic interactions, ligand exchange, and hydrogen bonding. researchgate.net Similarly, research on titanium (hydr)oxide-impregnated activated carbon has indicated that inner-sphere complexation is a crucial removal mechanism. nih.gov Understanding these mechanisms is vital for the rational design of more efficient and selective adsorbents for arsenate. wisc.eduacs.org

Application and Validation of Kinetic Adsorption Models (e.g., Thomas, Adams-Bohart, Yoon-Nelson)

To evaluate the performance of adsorbents in continuous flow systems, such as fixed-bed columns, various kinetic models are employed. These models are essential for designing and scaling up water treatment processes. pjoes.compreprints.org

Thomas Model: This is one of the most widely used models for evaluating column performance and predicting breakthrough curves. diva-portal.orgnih.gov It assumes Langmuir isotherm kinetics and that adsorption is not limited by external and internal diffusion. pjoes.com The model can be used to determine the maximum adsorption capacity of the adsorbent in a column setting. pjoes.comtandfonline.com

Adams-Bohart Model: This model is typically used to describe the initial part of the breakthrough curve and is based on the concept that the rate of adsorption is proportional to both the remaining capacity of the adsorbent and the concentration of the adsorbate. pjoes.com

Yoon-Nelson Model: This is a simpler model that does not require detailed data on the characteristics of the adsorbate, adsorbent, or the fixed bed. pjoes.com It is based on the assumption that the rate of decrease in the probability of adsorption for each adsorbate molecule is proportional to the probability of adsorbate adsorption and the probability of adsorbate breakthrough on the adsorbent. pjoes.com

These models have been successfully applied to describe the adsorption of arsenate onto various materials, including organic modified spent grains and chitosan-magnetite hydrogel beads. pjoes.comnih.gov The successful application of these models provides valuable parameters for the design of full-scale adsorption columns for arsenate removal. preprints.orgpjoes.commdpi.comdeswater.com

Interactive Data Table: Kinetic Model Parameters for Arsenate Adsorption

The following table presents hypothetical data illustrating the application of the Thomas, Adams-Bohart, and Yoon-Nelson models for arsenate adsorption in a fixed-bed column.

| Model | Parameter | Value | Unit |

| Thomas Model | |||

| kTh | 0.05 | mL/(min·mg) | |

| q₀ | 50 | mg/g | |

| Adams-Bohart Model | |||

| kAB | 0.02 | L/(mg·min) | |

| N₀ | 2000 | mg/L | |

| Yoon-Nelson Model | |||

| kYN | 0.1 | 1/min | |

| τ | 120 | min |

Microbial Bioremediation Pathways

Microorganisms play a central role in the biogeochemical cycling of arsenic and offer promising avenues for bioremediation. mdpi.comnih.gov They can transform arsenic between its different oxidation states, which significantly affects its mobility and toxicity. nih.govmdpi.com

The primary microbial processes involved in arsenic transformation are:

Dissimilatory Arsenate Reduction (DAsR): In anaerobic environments, some prokaryotes can use arsenate as a terminal electron acceptor for respiration, reducing it to the more mobile and toxic arsenite. nih.govnih.gov This process is mediated by the enzyme arsenate reductase. frontiersin.org

Arsenite Oxidation: Conversely, some microorganisms can oxidize the more toxic arsenite to the less mobile arsenate. mdpi.com This can be a detoxification mechanism or a way to gain energy for the cell. nih.govfrontiersin.org

Arsenic Methylation: Microorganisms can also add methyl groups to inorganic arsenic, producing organic arsenic compounds like methylarsonic acid (MMA) and dimethylarsinic acid (DMA). nih.govoup.com This process can lead to the volatilization of arsenic, potentially removing it from soil and water. oup.com

Recent research has also uncovered novel microbial pathways, such as the photoelectron-assisted microbial reduction of arsenate, where photosensitive dissolved organic matter stimulates non-phototrophic microorganisms to reduce arsenate. acs.org Understanding these complex microbial pathways is essential for developing effective bioremediation strategies for arsenic-contaminated sites. nih.gov

Isolation and Characterization of Arsenate-Resistant Bacterial Strains

The isolation of arsenic-resistant bacteria is a critical first step in developing bioremediation technologies. These microorganisms are typically found in environments with a long history of arsenic contamination, such as industrial effluents, mining sites, and agricultural soils treated with arsenical pesticides. ijcmas.comjournalwes.com Researchers have successfully isolated numerous bacterial strains that exhibit high tolerance to arsenate.

Studies have identified various genera with potent arsenic resistance, including Pseudomonas, Bacillus, Acinetobacter, Rahnella, Moraxella, Azomonas, Acetobactor, and Corynebacterium. ijcmas.comjournalwes.comfrontiersin.org For instance, twenty-nine arsenic-resistant bacterial isolates from contaminated soil and water were identified as belonging to Pseudomonas and Bacillus species. ijcmas.com Another study isolated four resistant bacteria from textile effluent-contaminated soil, which were identified as Moraxella, Azomonas, Acetobactor, and Corynebacterium. journalwes.com These isolates not only tolerate high concentrations of arsenite but also show resistance to other heavy metals like cadmium, lead, and mercury. journalwes.com

Endophytic bacteria, which live within plant tissues, have also been isolated from plants like alfalfa and chickpea growing in arsenic-contaminated soil. frontiersin.org Genera such as Acinetobacter, Pseudomonas, and Rahnella were identified, with a Pseudomonas sp. isolate showing the highest tolerance to sodium arsenate at a concentration of 350 mM. frontiersin.org The characterization of these strains often involves determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth. The ability of these strains to grow in the presence of high arsenate concentrations underscores their potential for bioremediation applications. frontiersin.orgjournalissues.org

| Bacterial Strain/Genus | Source of Isolation | Reported Arsenic Tolerance (MIC) | Key Characteristics |

| Pseudomonas sp. QNC1 | Endophyte from chickpea plant | 350 mM (Sodium arsenate) | Possesses the arsC gene for arsenate reduction. frontiersin.org |

| Rahnella sp. QNC2 | Endophyte from chickpea plant | 300 mM (Sodium arsenate) | As-tolerant and possesses plant growth-promoting traits. frontiersin.org |

| Acinetobacter sp. QNA1 & QNA2 | Endophytes from alfalfa plant | 300 mM (Sodium arsenate) | As-tolerant and possesses plant growth-promoting traits. frontiersin.org |

| MNZ6 | Wastewater | 370 mg/L (Arsenite) | Gram-negative, arsenite-oxidizing bacterium. nih.gov |

| Moraxella, Azomonas, Acetobactor, Corynebacterium | Textile effluent-contaminated soil | Up to 16 mM (Arsenite) | Resistant to multiple heavy metals. journalwes.com |

| Enterobacter asburiae (BC1) | Agricultural soil | 400 mM (Sodium arsenate), 40 mM (Sodium arsenite) | Gram-positive cocci, possesses arsC gene. journalissues.org |

| Enterobacter cloacae (BC2) | Agricultural soil | 400 mM (Sodium arsenate), 40 mM (Sodium arsenite) | Gram-positive cocci, possesses arsC gene. journalissues.org |

Molecular Mechanisms of Microbial Arsenate Detoxification (e.g., Reduction, Oxidation, Efflux)

Microbes employ several molecular strategies to detoxify arsenic. The primary mechanisms include enzymatic reduction and oxidation, cellular efflux, and methylation. researchgate.netmdpi.com

Reduction: The most common detoxification pathway involves the reduction of the less mobile and toxic arsenate (As(V)) into the more toxic but more mobile arsenite (As(III)). researchgate.net This transformation is catalyzed by the enzyme arsenate reductase, encoded by the arsC gene. frontiersin.orgnih.gov Once reduced, arsenite can be extruded from the cell. researchgate.net

Oxidation: Some bacteria can perform the reverse reaction, oxidizing the more toxic arsenite to the less toxic arsenate. mdpi.com This process is carried out by the enzyme arsenite oxidase (Aio), which consists of two subunits, AioB and AioA. researchgate.net This oxidation can be a detoxification mechanism for the organism or a way to generate energy in chemolithoautotrophs. mdpi.com

Efflux: After reduction to arsenite, the metalloid is actively pumped out of the bacterial cell to prevent intracellular accumulation and toxicity. nih.gov This is accomplished by membrane-bound efflux pumps. Two primary types of arsenite transporters are known: ArsB and Acr3 (Arsenical Resistance-3). nih.govnih.gov In some bacteria, the efflux process is energized by an associated ATPase, ArsA, which forms a complex with the ArsB pump. researchgate.netnih.gov

Methylation: Another detoxification strategy is the biomethylation of inorganic arsenic. mdpi.com The enzyme arsenite S-adenosylmethionine methyltransferase (ArsM) catalyzes the transfer of methyl groups to arsenite, producing various methylated arsenic species, such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). mdpi.com While some methylated intermediates can be more toxic, the ultimate product, trimethylarsine, is a volatile gas that can be released from the cell and the environment. researchgate.net

Genetic Basis of Arsenic Resistance and Transformation (ars Gene Families)

The molecular machinery for arsenic detoxification is encoded by genes typically organized into clusters known as ars operons. frontiersin.orgnih.gov These operons are widespread among prokaryotes and can be found on both chromosomes and plasmids, indicating their mobilization through horizontal gene transfer. frontiersin.orgnih.gov The composition and organization of ars operons can vary significantly between different bacterial species. plos.org

A basic ars operon often includes:

arsR : Encodes a transcriptional repressor protein (ArsR) that controls the expression of the operon. nih.gov In the absence of arsenic, ArsR binds to the promoter region and blocks transcription. When arsenite is present, it binds to ArsR, causing a conformational change that releases the repressor from the DNA and allows the resistance genes to be expressed. nih.gov

arsC : Encodes the key enzyme arsenate reductase, which converts arsenate to arsenite. nih.govplos.org

arsB or acr3 : Encodes the membrane efflux protein that pumps arsenite out of the cell. nih.govplos.org

More complex operons may contain additional genes that confer higher levels of resistance or finer regulatory control: nih.gov

arsA : Encodes an ATPase that associates with ArsB to form an ATP-driven pump, providing energy for a more efficient efflux of arsenite. frontiersin.orgnih.gov

arsD : Encodes an arsenite chaperone or metallochaperone (ArsD) that binds to cytosolic arsenite and delivers it to the ArsA ATPase, preventing the metalloid from interacting with other cellular components. frontiersin.orgnih.gov

arsH : The function of ArsH is less understood but it is believed to be an arsenical resistance-conferring protein, possibly an oxidoreductase, found in many bacteria. frontiersin.orgnih.gov

Development of Bioreactor Systems for Arsenate-Contaminated Effluents

Harnessing microbial arsenic metabolism for practical application has led to the development of various bioreactor systems designed to treat contaminated water and soil. csic.es These systems aim to create optimal conditions for microbial activity to efficiently remove or transform arsenic from waste streams. wrc.org.za

Different types of bioreactors have been explored, including attached-growth systems, soil slurry bioreactors, and fixed-bed columns. csic.estandfonline.com A lab-scale soil slurry bioreactor, for instance, was successfully used to achieve significant removal of both chromium and arsenic from contaminated soil using a co-culture of resistant bacteria. tandfonline.com The operation, monitored over several cycles, demonstrated removal efficiencies of 61.5% for chromium and 64.8% for arsenic by the end of the fourth cycle. tandfonline.com

The design and optimization of these bioreactors involve controlling key parameters such as pH, temperature, nutrient availability (carbon and nitrogen sources), and the initial concentration of the contaminants. tandfonline.com The goal is to maximize the metabolic activity of the selected microorganisms, whether for biosorption, bioaccumulation, or biotransformation (e.g., oxidation or reduction) of arsenate. mdpi.comwrc.org.za Biotechnology-based processes are often considered more cost-effective and environmentally friendly compared to traditional physicochemical methods like chemical precipitation or ion exchange. wrc.org.za

Immobilization and Stabilization of Arsenic Wastes

Beyond bioremediation, chemical and physical methods are employed to immobilize arsenic, preventing its migration into the environment. These techniques focus on converting arsenic into stable, insoluble forms or physically encapsulating it within a solid matrix.

Solidification of Arsenate with Cementitious Materials and Retardation Effects on Hydration

Solidification/Stabilization (S/S) is a widely recognized remediation technology that uses binders like Portland cement to immobilize hazardous contaminants, including arsenic. hilarispublisher.com The process involves mixing the contaminated material (such as soil or sludge) with cementitious materials and water. The subsequent hydration reactions form a solid, monolithic mass that physically encapsulates the contaminants and chemically binds them within the cement matrix. hilarispublisher.comresearchgate.net

However, the presence of arsenic, particularly soluble arsenates, significantly interferes with the cement hydration process. researchgate.net Key effects include:

Retardation of Setting: Arsenates retard the hydration of cement, slowing down the rate of formation of key binding products like calcium silicate (B1173343) hydrate (B1144303) (C-S-H) gel. researchgate.netdntb.gov.ua This leads to longer setting times and reduced early-age strength development. researchgate.net

Structural Disruption: Arsenic can disrupt the stacking structure of the C-S-H gel, which is the primary binding phase in hardened cement paste. researchgate.net This interference is detrimental to the development of mechanical strength. researchgate.net

Various additives can be used with Portland cement to improve the S/S of arsenic, such as fly ash, blast furnace slag (BFS), and lime. hilarispublisher.comresearchgate.net These materials can enhance the formation of stable hydration products and improve the immobilization of arsenic. For example, using a blast furnace slag-based binder with activators like calcium oxide (CaO) can promote the formation of ettringite (AFt) and C-S-H, which helps in solidifying arsenic. acs.org

| Cementitious Material/Additive | Effect on Hydration | Effect on Arsenic Immobilization |

| Portland Cement (PC) | Retarded by arsenates, slowing C-S-H formation. researchgate.net | Can effectively solidify arsenic wastes, with leaching concentrations below 5 mg/L. researchgate.net |

| Blast Furnace Slag (BFS) | Can form C-S-H structures under hydration. acs.org | Addition improves the compressive strength and physical encapsulation of arsenic. acs.org |

| Fly Ash (FA) | Used as a supplementary cementitious material. researchgate.net | Can be used in combination with PC to immobilize arsenic. hilarispublisher.com |

| Calcium Oxide (CaO) / Lime | Provides an alkaline environment, can improve hydration efficiency but excess may cause cracking. acs.org | Promotes the formation of stable compounds like ettringite (AFt) that aid in solidification. acs.org |

Alkaline Sulfide (B99878) Leaching Processes for Arsenic Separation in Ore Concentrates

In the mining and metallurgical industries, arsenic is often present as an impurity in valuable ore concentrates, such as those for copper, lead, and silver. mdpi.com Its presence incurs penalties from smelters and poses environmental challenges. mdpi.com Alkaline sulfide leaching is a hydrometallurgical process developed to selectively remove arsenic from these concentrates before smelting. journalssystem.comresearchgate.net

The process typically uses a lixiviant (leaching agent) solution containing sodium sulfide (Na₂S) and sodium hydroxide (B78521) (NaOH). journalssystem.comsaimm.co.za This alkaline system selectively dissolves arsenic-bearing minerals like enargite (Cu₃AsS₄) and tennantite (Cu₁₂As₄S₁₃) by converting the arsenic into soluble sodium thio-arsenate (Na₃AsS₄) or sodium thio-arsenite complexes. mdpi.commdpi.com The primary metal, such as copper, remains largely in the solid phase as a more stable sulfide. mdpi.com

Key parameters influencing the efficiency of alkaline sulfide leaching include:

Temperature: Higher temperatures generally increase the rate and extent of arsenic dissolution. researchgate.net

Reagent Concentration: The concentrations of Na₂S and NaOH are critical for effective leaching and maintaining a high pH to prevent hydrolysis. mdpi.comresearchgate.net

Leaching Time: Sufficient time is required to achieve high arsenic removal. mdpi.com

Particle Size: Regrinding the concentrate to a smaller particle size can increase the surface area available for reaction and improve arsenic recovery. journalssystem.comresearchgate.net

Studies have demonstrated high arsenic removal efficiencies, often exceeding 90%, from copper concentrates. journalssystem.comresearchgate.net For a lead-silver concentrate, the process reduced the arsenic content from 1.10% to 0.55%. mdpi.com After leaching, the arsenic can be precipitated from the solution as a stable solid salt, such as Na₃AsO₄, which is an advantage for environmentally safe disposal. journalssystem.com

Advanced Analytical Methodologies for Arsenate Detection and Speciation

Hyphenated Chromatographic Techniques for Arsenic Speciation

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectrometry, are powerful tools for arsenic speciation.

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a widely used and powerful technique for the speciation of arsenic compounds. thermofisher.commdpi.com This method combines the separation capabilities of HPLC with the high sensitivity and elemental specificity of ICP-MS. researchgate.net

The process involves introducing a sample into the HPLC system, where different arsenic species are separated based on their chemical properties as they pass through a column. nih.gov The separated species then flow into the ICP-MS, where they are atomized and ionized in a high-temperature plasma. The resulting ions are then detected by the mass spectrometer, allowing for the quantification of each arsenic species. researchgate.net

Several studies have demonstrated the effectiveness of HPLC-ICP-MS for the analysis of various arsenic species, including arsenite (AsIII), arsenate (AsV), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). researchgate.netnih.gov The technique offers extremely low detection limits, often in the parts-per-trillion (ppt) or even lower range, making it suitable for trace analysis in complex matrices like environmental and biological samples. thermofisher.comunt.edu For instance, detection limits for five common arsenic species in urine have been reported to be between 0.01 and 0.04 µg/L. capes.gov.br Another study reported method detection limits of 0.3–1.5 ng·mL⁻¹ in human serum. researchgate.netnih.gov

The choice of chromatographic conditions, such as the type of column and mobile phase, is critical for achieving good separation of the arsenic species. nih.gov Anion-exchange chromatography is a popular method for separating arsenic species. researchgate.netnih.gov

Table 1: Performance of HPLC-ICP-MS for Arsenic Speciation

| Analyte | Limit of Detection (LOD) | Sample Matrix | Reference |

|---|---|---|---|

| Arsenite (AsIII), Arsenate (AsV), MMA, DMA, Arsenobetaine | 0.01 - 0.04 µg/L | Urine | capes.gov.br |

| Arsenite (AsIII), Arsenate (AsV), MMA, DMA, Arsenobetaine | 0.3 - 1.5 ng/mL | Human Serum | researchgate.netnih.gov |

| Arsenite (AsIII), Arsenate (AsV), MMA, DMA, Arsenobetaine | 0.3 - 1.6 pg/g | - | thermofisher.com |

| Inorganic Arsenic (iAs) | 0.075 µg/kg | Foodstuffs | mdpi.com |

| MMA | 0.241 µg/kg | Foodstuffs | mdpi.com |

| DMA | 0.235 µg/kg | Foodstuffs | mdpi.com |

| Arsenobetaine | 0.321 µg/kg | Foodstuffs | mdpi.com |

Atomic Spectrometry Techniques

Atomic spectrometry techniques are fundamental for the determination of total arsenic content and can be coupled with other methods for speciation analysis.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a sample at trace and ultra-trace levels. spectroscopyonline.com It is considered a method of choice for routine multi-element analysis due to its low detection limits and wide linear measurement range. spectroscopyonline.com

In ICP-MS, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements present. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of individual elements. oup.com

While ICP-MS is powerful, the analysis of arsenic can be challenging due to its poor ionization and potential for spectral interferences from polyatomic ions like argon chloride (ArCl⁺). spectroscopyonline.comthermofisher.com To overcome these challenges, techniques such as collision/reaction cells are employed. For instance, using oxygen as a reaction gas can shift the arsenic ion to a different mass (as AsO⁺), thereby avoiding the primary interferences. spectroscopyonline.com

Single-cell ICP-MS (SC-ICP-MS) is an emerging application that allows for the quantitative analysis of elements within individual cells, providing insights into cellular uptake and distribution. oup.com

Atomic Absorption Spectroscopy (AAS) with Hydride Generation and Graphite (B72142) Furnace Modes

Atomic Absorption Spectroscopy (AAS) is a common and cost-effective technique for determining the concentration of specific elements in a sample. diva-portal.org For arsenic analysis, two primary atomization methods are used: hydride generation (HG) and graphite furnace (GF).

Hydride Generation AAS (HG-AAS) involves the chemical conversion of arsenic species into a volatile hydride (arsine gas, AsH₃). scielo.brnih.gov This is typically achieved by reacting the sample with a reducing agent, such as sodium borohydride (B1222165), in an acidic medium. rsc.orgusda.gov The generated arsine gas is then swept into a heated quartz cell in the light path of the AAS, where it is atomized. This method offers high sensitivity and is widely used for trace arsenic analysis. diva-portal.orgtjpr.org The detection limits for total arsenic and various species are typically in the low parts-per-billion (ppb) range. nih.gov

Graphite Furnace AAS (GFAAS) , also known as Electrothermal Atomization (ETA), involves injecting a small volume of the sample into a graphite tube. epa.gov The tube is then heated in a programmed sequence to dry, ash, and finally atomize the sample. jfda-online.com GFAAS offers excellent sensitivity with detection limits often in the sub-ppb range. thermofisher.com However, it can be susceptible to matrix interferences, which can be mitigated through the use of matrix modifiers and background correction techniques. epa.gov

Both HG-AAS and GFAAS are reliable methods for arsenic determination, with the choice between them often depending on the specific application, sample matrix, and desired sensitivity. tjpr.org

Table 2: Comparison of HG-AAS and GFAAS for Arsenic Analysis

| Feature | Hydride Generation AAS (HG-AAS) | Graphite Furnace AAS (GFAAS) |

|---|---|---|

| Principle | Chemical conversion to volatile hydride (arsine) | Electrothermal atomization in a graphite tube |

| Sensitivity | High | Very High |

| Detection Limit | Low ppb range (e.g., 1.1 ppb for total As) nih.gov | Sub-ppb range (e.g., 0.6 µg/L) thermofisher.com |

| Interferences | Fewer spectral interferences | Prone to matrix interferences |

| Sample Throughput | Can be automated for high throughput usda.gov | Generally lower throughput |

| References | diva-portal.orgnih.govrsc.orgusda.govtjpr.org | tjpr.orgepa.govjfda-online.comthermofisher.comub.edu |

Atomic Fluorescence Spectroscopy (AFS) for Enhanced Sensitivity

Atomic Fluorescence Spectroscopy (AFS) is a highly sensitive technique for the determination of hydride-forming elements like arsenic. rsc.org It is often coupled with hydride generation (HG-AFS) to achieve even lower detection limits. scielo.br

In HG-AFS, arsenic species are converted to volatile arsines, which are then carried into an atomizer where they are atomized by a flame. scielo.br A light source, such as a high-intensity lamp, excites the arsenic atoms, causing them to fluoresce. The intensity of this fluorescence is directly proportional to the concentration of arsenic in the sample.

AFS offers several advantages, including excellent sensitivity, with detection limits often in the sub-µg/L range, and a wide linear dynamic range. rsc.orgscispace.com For example, detection limits for arsenite, DMA, MMA, and arsenate have been reported as 0.17, 0.45, 0.30, and 0.38 μg/L, respectively. scispace.com The technique is also relatively low-cost compared to ICP-MS. umass.edu

The sensitivity of AFS can be further enhanced through techniques like cryotrapping, which pre-concentrates the generated hydrides before they are introduced into the atomizer. acs.org This approach can achieve extremely low detection limits, in the ng/L range. acs.org

Emerging Sensor Platforms and Spectroscopic Approaches

Recent research has focused on developing novel sensor technologies for the rapid, in-situ detection of arsenic.

Nanomaterial-based sensors are a promising area of development. These sensors often utilize the unique optical and electronic properties of nanomaterials, such as gold nanoparticles, to detect arsenic. uwaterloo.ca For instance, some sensors employ the aggregation of gold nanoparticles in the presence of arsenic, leading to a color change that can be measured.

Biosensors are another emerging platform. These sensors utilize biological molecules, such as proteins or DNA, that have a high affinity for arsenic. nih.gov The binding of arsenic to these biomolecules can be detected through various methods, including electrochemical and optical signals. For example, a pH-based biosensor has been developed that produces a color change in the presence of arsenic. nih.gov

Plant nanobionic sensors represent a novel approach for real-time, in-situ monitoring of arsenic in the environment. azosensors.com These sensors involve implanting engineered nanosensors into plant tissues. The nanosensors can detect arsenic taken up by the plant from the soil and signal its presence through changes in fluorescence. azosensors.com

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful spectroscopic technique that can provide fingerprint-like spectral information for different arsenic species. nih.gov SERS utilizes the enhancement of Raman scattering from molecules adsorbed on nanostructured metal surfaces. This technique has the potential for rapid and non-destructive speciation analysis. nih.gov

Optical fiber sensors are also being developed for real-time arsenic detection in water. labmanager.comoptica.org These sensors can use phenomena like localized surface plasmon resonance on gold nanoparticles coated on the fiber to detect very low levels of arsenic. labmanager.comoptica.org

These emerging technologies hold the promise of providing portable, low-cost, and user-friendly tools for arsenic monitoring, which could be particularly valuable for field applications and in resource-limited settings. nih.govlabmanager.comoptica.org

Laser-Induced Breakdown Spectroscopy (LIBS) for Rapid Elemental Analysis

Laser-Induced Breakdown Spectroscopy (LIBS) is an atomic emission spectroscopy technique utilized for the rapid elemental analysis of solids, liquids, and gases. mdpi.commdpi.com The method involves focusing a high-energy pulsed laser onto a sample, which ablates a small amount of material and generates a high-temperature plasma. mdpi.commdpi.com As the plasma cools, excited atoms and ions decay to lower energy states, emitting light at characteristic wavelengths for each element present. mdpi.com This emitted light is collected and analyzed by a spectrometer to determine the elemental composition of the sample. mdpi.com

LIBS offers several advantages, including minimal sample preparation, speed of analysis, and the ability to detect multiple elements simultaneously. mdpi.comnih.gov It is considered a micro-destructive technique and can be configured for in-situ and remote analysis. nih.gov However, the sensitivity of LIBS for arsenic can be a challenge. encyclopedia.pub Arsenic has few strong emission lines in the typical LIBS spectral range of 200–900 nm. encyclopedia.pub To overcome this, researchers have explored various signal enhancement strategies. For instance, assisting LIBS with a high-voltage discharge has been shown to improve the detection limit for arsenic in soil samples. mdpi.com One study reported that by combining LIBS with an 11 kV fast electric discharge, the signal-to-noise ratio for lead and arsenic analysis in soil increased by a factor of three. mdpi.com Another approach involves using dual-pulse LIBS or adsorbing the sample onto a substrate to pre-concentrate the analyte. researchgate.netresearchgate.net

The limit of detection (LOD) for arsenic using LIBS can vary depending on the experimental setup and the sample matrix. Studies have reported LODs for arsenic in soil to be around 95.5 mg/kg. mdpi.com For aqueous solutions, direct analysis is challenging, but techniques like adsorbing the arsenic onto a solid substrate have achieved detection limits in the parts-per-million (ppm) to parts-per-billion (ppb) range. researchgate.netresearchgate.net For example, one study detected arsenic in an aqueous solution at 7 ppm using an adsorption-coupled LIBS method. researchgate.net

Table 1: Reported Limits of Detection (LOD) for Arsenic using LIBS

| Sample Matrix | Reported LOD | Reference(s) |

|---|---|---|

| Soil | 95.5 mg/kg | mdpi.com |

| Soil (with high-voltage discharge) | 15 µg g⁻¹ | mdpi.com |

| Aqueous Solution (adsorption) | 7 ppm | researchgate.net |

X-ray Fluorescence (XRF) for Non-Destructive Elemental Mapping

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. mdpi.comspectroscopyonline.com The process involves irradiating a sample with X-rays, which causes the ejection of inner orbital electrons from atoms in the sample. spectroscopyonline.com Electrons from higher energy orbitals then fill these vacancies, releasing a fluorescent X-ray in the process. spectroscopyonline.com The energy of this emitted X-ray is characteristic of the element from which it originated, allowing for qualitative and quantitative analysis. spectroscopyonline.comhoriba.com

A significant advantage of XRF is its ability to analyze solid samples directly with minimal preparation, often only requiring grinding. mdpi.com This makes it a "green" and cost-effective method as it does not require chemical treatments or produce waste. mdpi.com Recent advancements have led to the development of micro-XRF (µXRF) spectrometers, which can focus the X-ray beam to spot sizes in the micrometer range (~3 to 30 µm), enabling high-resolution elemental mapping of a sample's surface. mdpi.comspectroscopyonline.com This capability is particularly useful for studying the spatial distribution of elements within a sample, such as the localization of arsenic in plant tissues or rice seeds. mdpi.comnih.gov

Portable XRF (p-XRF) instruments have also become valuable tools for in-situ analysis in environmental and industrial settings. epa.govresearchgate.net For instance, p-XRF has been used to analyze arsenic contamination in soil at industrial sites and in sands from the dismantling of industrial plants. epa.govresearchgate.net The limit of detection for arsenic with portable XRF units has been reported to be around 60 ppm, though one study noted a minimum detection limit of approximately 120 ppm. epa.gov It is important to note that lead can interfere with XRF measurements of arsenic, which can be a challenge in co-contaminated sites. epa.gov

Table 2: Applications and Findings of XRF in Arsenic Analysis

| Application Area | Key Findings | Reference(s) |

|---|---|---|

| Plant Analysis | Non-destructive elemental mapping of arsenic in Pteris vittata. | mdpi.com |

| Agricultural Science | High-throughput elemental mapping of rice seeds to study nutrient and toxic element distribution. | nih.gov |

| Environmental Monitoring | In-situ analysis of arsenic-contaminated industrial sites. | epa.gov |

| Waste Management | Determination of arsenic concentration in industrial waste sands. | researchgate.netnottingham.ac.uk |

Development of Colorimetric and Nanomaterial-Based Detection Systems

Colorimetric detection methods for arsenic rely on chemical reactions that produce a visible color change, the intensity of which is proportional to the arsenic concentration. amecj.com These methods are often simple, cost-effective, and can be adapted for on-site analysis. dntb.gov.uamdpi.com The classic Molybdenum Blue method, for example, is specific for arsenate (As(V)), which reacts with molybdate (B1676688) to form a blue-colored heteropolyacid complex. amecj.commdpi.com However, this method can suffer from interference from phosphate (B84403) and silicate (B1173343). mdpi.com

To enhance the sensitivity, selectivity, and portability of colorimetric assays, there has been significant development in the use of nanomaterials. mdpi.comdntb.gov.ua Nanomaterials offer unique optical and chemical properties due to their high surface-area-to-volume ratio. mdpi.com Gold nanoparticles (AuNPs) and silver nanoparticles (AgNPs) are widely used in colorimetric sensors for arsenic. mdpi.comuwaterloo.ca The principle often involves the aggregation of nanoparticles in the presence of arsenic, which causes a distinct color change. uwaterloo.ca For example, dispersed gold nanoparticles typically appear red, but will turn blue or purple upon aggregation induced by arsenite (As(III)). mdpi.comuwaterloo.ca

Various functionalization strategies are employed to improve the performance of these nanosensors. For instance, glutathione-functionalized AuNPs have been shown to detect arsenic(III) with a detection limit as low as 0.12 ppb. mdpi.com In another study, Fe3O4 nanoparticles were used in a Fenton-like catalytic reaction to oxidize a methylene (B1212753) blue indicator in the presence of arsenate, resulting in a color change with a detection limit of 0.358 nM. mdpi.com Carbon-based nanomaterials, such as carbon dots, are also being explored for their potential in developing sensitive and selective arsenic detection systems. mdpi.com

Table 3: Examples of Nanomaterial-Based Colorimetric Detection Systems for Arsenic

| Nanomaterial System | Target Analyte | Detection Principle | Reported Detection Limit | Reference(s) |

|---|---|---|---|---|

| Glutathione-functionalized AuNPs | As(III) | Aggregation-induced color change | 0.12 ppb | mdpi.com |

| Fe3O4 Nanoparticles | As(V) | Catalytic oxidation of methylene blue | 0.358 nM | mdpi.com |

| PEG-functionalized AgNPs | As(III) | Localized surface plasmon resonance change | 1 ppb | mdpi.com |

Chemiluminescence Detection of Gaseous Arsenic Species

Chemiluminescence (CL) is the emission of light as a result of a chemical reaction. rsc.org This principle is utilized for the highly sensitive detection of arsenic, typically after its conversion to a gaseous form. The most common method involves the reduction of inorganic arsenic species, such as arsenate (As(V)) and arsenite (As(III)), to arsine gas (AsH3). nih.govusgs.gov This is usually achieved by reacting the sample with a reducing agent like sodium borohydride under controlled pH conditions. usgs.govacs.org

The generated arsine gas is then reacted with an oxidizing agent, most commonly ozone (O3), which produces a strong chemiluminescent signal. rsc.orgnih.gov The intensity of the emitted light is measured by a photomultiplier tube and is proportional to the arsenic concentration. usgs.gov This gas-phase reaction provides excellent sensitivity and selectivity, as the arsenic is separated from the sample matrix, reducing potential interferences. usgs.gov

A key advantage of this technique is its ability to perform arsenic speciation. By controlling the pH during the hydride generation step, it is possible to selectively convert different arsenic species to arsine. At a pH of 4-5, only As(III) is readily reduced, while at a pH below 1, both As(III) and As(V) are converted. usgs.govacs.org This allows for the sequential determination of both species in a sample. acs.org The method has been successfully coupled with high-performance liquid chromatography (HPLC) for the separation and detection of both inorganic and organic arsenic species. acs.orgnih.gov In such systems, the separated arsenic compounds are converted to As(V) via photooxidation before hydride generation and CL detection. acs.orgnih.gov Detection limits for this technique are typically in the low microgram per liter (µg/L) or parts-per-billion (ppb) range. rsc.orgnih.gov

Table 4: Performance of Chemiluminescence Detection for Arsenic Species

| Method | Target Analyte(s) | Key Features | Limit of Detection (LOD) | Reference(s) |

|---|---|---|---|---|

| Gas-Phase CL (GPCL) | Total Inorganic As | pH < 1 for reduction | 0.36 µg/L | nih.gov |

| GPCL for Speciation | As(III) | pH 4-5 for selective reduction | 0.09 µg/L | usgs.gov |

| GPCL for Speciation | As(V) (by difference) | Sequential reduction at different pH | 0.05 µg/L | usgs.govacs.org |

| HPLC-HEPO-CL | As(III), As(V), MMA, DMA | Chromatographic separation and photooxidation | 3.7 - 10.3 µg/L | nih.gov |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental properties of the arsenate ion and its reactions. These calculations provide a detailed understanding of the electronic structure and reactivity, which governs the chemical behavior of sodium arsenate.

Electronic Structure and Reactivity Predictions of Arsenate Ions

The electronic structure of the arsenate ion (AsO₄³⁻) is key to its chemical behavior. The arsenic atom is in a +5 oxidation state, bonded to four oxygen atoms in a tetrahedral geometry. wikipedia.org This structure is analogous to the phosphate (B84403) ion, which allows arsenate to mimic phosphate in various biochemical processes. wikipedia.org The negative charge of the ion is delocalized across the four oxygen atoms through resonance. wikipedia.org

Quantum chemical calculations provide a deeper understanding of the electronic distribution and reactivity of the arsenate ion. The bonding in arsenate involves a central arsenic atom with a formal +5 oxidation state. wikipedia.org Arsenic's electron configuration, [Ar]3d¹⁰4s²4p³, allows for the formation of covalent bonds with oxygen. uvm.edu The ability of arsenic to readily change its oxidation state contributes to its rich inorganic chemistry. uvm.edu

Computational studies have explored the electronic structures of various arsenic-containing species, including neutral and charged monomethylated arsenic species, using methods like Gaussian-3 (G3) theory. acs.org These studies help in understanding the stability and reactivity of different forms of arsenic compounds. Density functional theory (DFT) has also been used to study the adsorption of arsenate onto mineral surfaces, providing insights into the electronic interactions that govern this process. mdpi.com The analysis of the projected density of states (PDOS) can reveal the nature of the covalent bonding between arsenate and surface oxygen atoms. mdpi.com

Molecular Dynamics Simulations of Aqueous and Solid-State Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By simulating the motions of atoms and molecules, MD provides insights into the structural and dynamic properties of sodium arsenate dodecahydrate in both aqueous solutions and the solid state.

In aqueous solutions, MD simulations can be used to investigate the hydration structure of the sodium and arsenate ions, ion pairing, and the influence of the ions on the structure and dynamics of water. umcs.pl Simulations of aqueous sodium sulfate, a chemical analogue, have shown that the choice of force field, particularly the inclusion of polarizability, is crucial for accurately representing ion pairing and solubility. cas.cz Non-polarizable force fields can lead to unrealistic clustering of ions, while polarizable models provide a more accurate description of the dissolved state. cas.cz

For the solid-state, ab initio molecular dynamics (AIMD) simulations, which are based on first-principles electronic structure calculations, can be used to study properties like ionic conductivity and diffusion mechanisms in sodium-containing solid electrolytes. arxiv.orgrsc.orgnih.gov These simulations can predict the activation energy for ion transport and the effect of defects, such as vacancies, on conductivity. arxiv.orgrsc.org For example, in the solid-state electrolyte Na₃OBr, AIMD simulations have been used to calculate the Na⁺ diffusion coefficient and activation energy. rsc.org While specific MD studies on this compound are not prevalent, the methodologies applied to similar sodium-based ionic solids and aqueous solutions are directly applicable.

Surface Complexation Modeling and Geochemical Transport

Surface complexation models (SCMs) are chemical models used to describe the adsorption of ions from an aqueous solution onto the surface of a solid. These models are crucial for predicting the fate and transport of arsenate in the environment, as adsorption onto mineral surfaces is a primary mechanism controlling its mobility.

Predictive Simulations of Arsenate Distribution in Complex Environmental Systems

SCMs can be integrated into larger transport models to predict the distribution of arsenate in complex environmental systems like groundwater and soils. iwaponline.comscielo.org.mxresearchgate.net These models account for various geochemical processes, including adsorption, desorption, and competitive interactions with other ions. iwaponline.comscielo.org.mx For instance, SCMs have been developed to predict arsenate removal by ferric hydroxides, considering the influence of other water quality parameters like silica (B1680970) and natural organic matter. iwaponline.com

The diffuse layer model is a common type of SCM used to describe the specific adsorption of solutes onto oxide surfaces. iwaponline.com By using SCMs, it is possible to simulate the behavior of arsenate under different environmental conditions, such as varying pH and the presence of competing anions. scielo.org.mx These predictive simulations are valuable tools for assessing the risk of arsenic contamination and for designing effective remediation strategies. mdpi.comfrontiersin.org Geographic Information Systems (GIS) can be combined with these models to create spatial distribution maps of arsenic contamination. frontiersin.org

Pitzer Model Applications for Thermodynamic Solubility Behavior

The Pitzer model is a thermodynamic model used to calculate activity coefficients in electrolyte solutions, particularly at high ionic strengths where the simpler Debye-Hückel theory fails. researchgate.netindexcopernicus.com This model is highly effective for predicting the solubility behavior of salts like sodium arsenate in complex aqueous systems. researchgate.netaalto.fi

Density Functional Theory (DFT) for Material Properties and Interactions

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure, material properties, and interactions of crystalline solids like this compound (Na₃AsO₄·12H₂O). While dedicated DFT studies focusing exclusively on the bulk crystalline form of this compound are not extensively documented in publicly accessible research, the principles and findings from DFT analyses of its constituent components—the arsenate anion (AsO₄³⁻), sodium-containing compounds, and other hydrated crystals—provide a robust framework for understanding its theoretical profile.

DFT calculations allow researchers to predict and analyze a range of properties from first principles, offering insights that complement experimental data. For this compound, theoretical investigations would typically explore its structural stability, the nature of the chemical bonding within the arsenate anion, the role of the twelve water molecules in the crystal lattice, and the electronic properties that govern its behavior.

Research Findings from Analogous Systems

Studies on related systems provide significant insight into the potential outcomes of DFT calculations on this compound.

Diverse Industrial and Research Applications Non Biological/non Clinical

Utilization as a Chemical Intermediate in Manufacturing Processes

Sodium arsenate dodecahydrate is an important chemical intermediate, primarily in the synthesis of other arsenic-containing compounds. ennoreindiachemicals.com Its most notable role as an intermediate is in the production of wood preservatives, specifically chromated copper arsenate (CCA). google.com In this process, sodium arsenate serves as a key reactant, providing the arsenate component that, along with copper and chromium compounds, forms the basis of the preservative solution. google.comresearchgate.net

The manufacturing process for these wood preservatives involves dissolving arsenic acid, sodium arsenate, sodium dichromate, and copper salts in water to create an impregnating solution. google.com This solution is then used to treat wood, where the components react to form insoluble, fixed compounds within the wood structure. google.com Beyond wood preservatives, sodium arsenate is also used to manufacture certain insecticides and other arsenate salts for various applications. ennoreindiachemicals.comnih.gov A 1965 patent describes a method for producing a dry, granular form of sodium arsenate specifically for its use as an intermediate in these preservative compositions. google.com

Historical and Contemporary Roles in Wood Preservation Formulations

Sodium arsenate has played a significant historical role in the wood preservation industry as a critical ingredient in chromated copper arsenate (CCA) formulations. researchgate.netwikipedia.org CCA was developed in the 1930s and became one of the most widely used wood preservatives for decades, valued for its efficacy against fungi and wood-attacking insects. researchgate.netwikipedia.org In these formulations, the arsenic component, supplied by sodium arsenate or arsenic pentoxide, acts as the primary insecticide and also enhances weather resistance. google.comwikipedia.org

The preservative was applied as a water-based solution containing chromic acid, copper oxide, and arsenic acid (from sources like sodium arsenate) and forced into the wood under pressure. wikipedia.orgdecontaminationinstitute.org Once impregnated, the chemical components react and become fixed within the wood as highly stable compounds like chromium (III) arsenate (CrAsO₄) and copper (II) arsenate (Cu₃(AsO₄)₂). wikipedia.org

However, due to health and environmental concerns over arsenic, the use of CCA-treated wood has been significantly restricted since the early 2000s. In the United States and Europe, a voluntary phase-out and regulatory actions have prohibited its use in residential applications such as decks, picnic tables, and playground equipment. decontaminationinstitute.orgepa.gov Its contemporary role is now confined to industrial and certain commercial applications, including utility poles, pilings, and permanent wood foundations, where it is applied by certified applicators in controlled factory settings. epa.gov

| Wood Preservative Formulation Data | |

| Preservative Type | Chromated Copper Arsenate (CCA) |

| Key Components | Chromium, Copper, Arsenic |

| Role of Sodium Arsenate | Provides the arsenic (arsenate) component, the primary insecticide. |

| Mechanism | Components are pressure-impregnated into wood and react to form insoluble, fixed compounds. |

| Historical Use | Widespread use for residential and industrial wood products from the 1940s to the early 2000s. epa.gov |

| Contemporary Use | Restricted to industrial and commercial applications (e.g., utility poles, marine pilings). epa.gov |

Applications in Glass Production as a Fining Agent

In the manufacturing of certain types of glass, particularly specialty and crystal glass, sodium arsenate is used as a fining agent. nih.govechemi.comhaz-map.com Fining is the crucial process of removing gas bubbles from the molten glass to ensure a high-quality, clear final product. nih.gov

Arsenic compounds, including sodium arsenate and arsenic trioxide, are added to the glass batch in small quantities, typically around 0.3% by weight. nih.gov At high melting temperatures, these compounds decompose and release oxygen. This process aids in bubble removal through two primary mechanisms. Firstly, the released oxygen can enter existing bubbles, increasing their size and buoyancy, which causes them to rise to the surface of the melt and be expelled more quickly. Secondly, it alters the gas equilibrium between the melt and the bubbles, promoting the dissolution of other gases (like carbon dioxide) from the bubbles back into the glass melt. This is particularly effective for eliminating fine, "seed" bubbles that would not otherwise be removed by buoyancy alone.

While effective, its use is generally limited to specialty glass production due to the toxic nature of arsenic. inchem.orgnih.gov

Function as a Standard or Reference Material in Environmental Assessment Methodologies

Sodium arsenate serves as a critical reference material in analytical chemistry and environmental science for the accurate quantification and assessment of arsenic. scientificlabs.comsigmaaldrich.com Specifically, the dibasic heptahydrate form (Na₂HAsO₄·7H₂O) is sold as an ACS reagent grade chemical and is used as an internal standard for the quantification of arsenic species via methods like ion chromatography-inductively coupled plasma/mass spectrometry (IC-ICP/MS). sigmaaldrich.comsigmaaldrich.com

Its utility as a standard is prominent in several areas:

Bioavailability Studies: In toxicological research, sodium arsenate is the reference material against which the relative bioavailability (RBA) of arsenic from contaminated soils or other materials is measured. epa.govepa.gov By comparing the absorption of arsenic from a test soil to the absorption of arsenic from a highly soluble form like sodium arsenate in animal models, scientists can assess the risk posed by contaminated sites. epa.govepa.gov

Analytical Method Validation: It is used to create standard solutions for calibrating analytical instruments and for validating methods for arsenic determination in various matrices, including food (rice, seafood) and environmental samples. scientificlabs.comhilarispublisher.com

Traceable Standards: Some commercial sodium arsenite solutions are traceable to primary standard reference materials (SRM) from the National Institute of Standards and Technology (NIST), ensuring high accuracy for volumetric analysis. merckmillipore.com This traceability is essential for regulatory compliance and quality control in laboratories.

| Use as an Analytical Standard | |

| Compound Form | Sodium arsenate dibasic heptahydrate (Na₂HAsO₄·7H₂O). sigmaaldrich.com |

| Application | Reference material for arsenic quantification and assessment. scientificlabs.com |

| Key Methodologies | Ion Chromatography-Inductively Coupled Plasma/Mass Spectrometry (IC-ICP/MS). sigmaaldrich.com |

| Specific Uses | - Relative bioavailability (RBA) studies of arsenic in soil. epa.govepa.gov - Quantification of arsenic in food and environmental samples. scientificlabs.com - Preparation of NIST-traceable volumetric solutions. merckmillipore.com |

Application as a Negative Selection Agent in Plant Cell Culture Systems

The inherent toxicity of sodium arsenate is harnessed in plant biotechnology as a negative selection agent. In this context, it is used to selectively kill normally growing cells, thereby allowing for the isolation and enrichment of specific mutant or variant cell lines that possess a desired trait, such as a resistance to arsenate or a particular metabolic deficiency.

A key study demonstrated this application in cultured soybean cells. Sodium arsenate was found to be highly toxic to actively growing cells. echemi.com However, cells that had their growth halted (for instance, through nitrogen deprivation) were able to survive the treatment. echemi.com This growth-dependent toxicity provides a powerful selection tool. Researchers were able to use sodium arsenate to select a rare cell line with a specific amino acid requirement from a population of millions of normal cells. echemi.com The normal, proliferating cells were killed by the arsenate treatment, while the desired mutant cells, which were not growing due to the lack of the specific amino acid, survived. This technique allows for the efficient isolation of auxotrophic mutants, which are valuable tools in plant genetics and metabolic research.

Research on Interactions with Other Materials for Novel Chemical Properties

Researchers are exploring the interactions of sodium arsenate with various materials to develop novel chemical properties, often with a focus on environmental remediation and waste stabilization.

Interaction with Copper Slag: A study investigated the high-temperature interaction between sodium arsenate and fayalite-type copper slag. At 1200 °C, the sodium arsenate reacted with the slag, depolymerizing the original crystalline fayalite structure and forming an amorphous silicate (B1173343) glass. researchgate.net The arsenate tetrahedra became incorporated into the silicate and ferrite (B1171679) network, which effectively immobilized the arsenic. This process significantly reduced the leaching of arsenic from the material, demonstrating a potential method for safely stabilizing industrial arsenic-containing waste. researchgate.net

Reductive Decomposition with Carbon: Research has shown that sodium arsenate can be treated by roasting it with charcoal powder. mdpi.com This process reduces the pentavalent arsenic to its less toxic elemental form (As⁰), which is volatilized and can be collected separately. The remaining residue is primarily composed of commercially valuable sodium carbonate, offering a sustainable route for treating and minimizing hazardous waste from metallurgical processes. mdpi.com

Interaction with Iron Minerals: The interaction of arsenate with iron-containing minerals is a key area of environmental research. Studies show that arsenate adsorbs onto the surface of minerals like green rust sulfate, an iron mineral containing both Fe(II) and Fe(III). acs.org In this interaction, a significant portion of the more mobile arsenite (As(III)) can be oxidized to the less mobile arsenate (As(V)), which then binds strongly to the mineral surface. acs.org This redox interaction has important implications for the natural attenuation and transport of arsenic in groundwater and sediments.

Metabolism by Microbiota: The interaction of sodium arsenate with anaerobic microorganisms, such as those found in the gut, can lead to the formation of novel arsenic compounds. Research has found that anaerobic microbiota can transform arsenate into a variety of methylated and thiolated arsenicals. acs.org This pre-absorptive metabolism can alter the bioavailability and toxicity of ingested arsenic.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing sodium arsenate dodecahydrate, and how can its purity be validated?

- Methodological Answer : this compound (Na₂HAsO₄·12H₂O) is typically synthesized by neutralizing arsenic acid (H₃AsO₄) with sodium hydroxide under controlled stoichiometric ratios. The reaction must occur in a hydrated environment to ensure crystallization of the dodecahydrate form. Post-synthesis, purity is validated using X-ray diffraction (XRD) to confirm crystal structure, inductively coupled plasma mass spectrometry (ICP-MS) to quantify arsenic content, and thermogravimetric analysis (TGA) to verify water of crystallization (12H₂O) .

Q. Which analytical techniques are most reliable for distinguishing this compound from related hydrates (e.g., heptahydrate)?

- Methodological Answer :

- XRD : Differentiates crystal structures; dodecahydrate exhibits distinct peaks at 2θ = 15.3° and 31.7° compared to heptahydrate .

- TGA : Dodecahydrate shows a 45–50% mass loss at 100–150°C due to dehydration, while heptahydrate loses ~30% mass in the same range .

- Raman Spectroscopy : As-O stretching bands at 810 cm⁻¹ (dodecahydrate) vs. 795 cm⁻¹ (heptahydrate) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use NIOSH-certified respirators to avoid inhalation of aerosols (OSHA PEL for arsenic: 10 µg/m³).

- Employ double-gloving (nitrile over latex) and fume hoods for solution preparation.

- Decontaminate spills with 10% ferric sulfate solution to immobilize arsenic .

Advanced Research Questions

Q. How can researchers design experiments to assess the electrochemical behavior of this compound in aqueous systems?

- Methodological Answer :

- Experimental Design : Use a three-electrode cell with a platinum working electrode, Ag/AgCl reference, and NaNO₃ (1 M) as supporting electrolyte (to minimize ionic interference). Prepare sodium arsenate stock solutions (10 mM) in deionized water (18.2 MΩ·cm resistivity) to ensure consistency .

- Key Variables : pH (adjust with 0.1 M NaOH/HNO₃), temperature (25°C ± 0.5°C), and scan rate (10–100 mV/s) for cyclic voltammetry.

- Data Interpretation : Compare reduction peaks (e.g., As(V) → As(III) at -0.25 V vs. Ag/AgCl) against phosphate analogs to identify arsenic-specific redox behavior .

Q. What strategies resolve contradictions in toxicity data for this compound across cell culture studies?

- Methodological Answer :

- Variable Control : Standardize cell lines (e.g., HepG2 vs. HEK293), exposure duration (24–72 hr), and arsenic speciation (validate solution stability via ICP-MS).

- Confounding Factors : Account for phosphate in media (competes with arsenate uptake); replace with low-phosphate buffers or use phosphate-free media .

- Meta-Analysis : Apply hierarchical regression models to reconcile EC₅₀ discrepancies, weighting studies by methodological rigor (e.g., purity verification, controls) .

Q. How does the buffering capacity of this compound compare to sodium phosphate dodecahydrate in biological media?

- Methodological Answer :

- Buffer Testing : Prepare 50 mM solutions of both compounds in DMEM media. Titrate with HCl/NaOH while monitoring pH (25°C).

- Results : this compound has a lower buffering range (pH 6.8–7.4) vs. phosphate (pH 6.5–8.0) due to weaker As-O⁻ dissociation.

- Application Note : Use arsenate buffers only in non-enzymatic systems to avoid inhibition of phosphatases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.